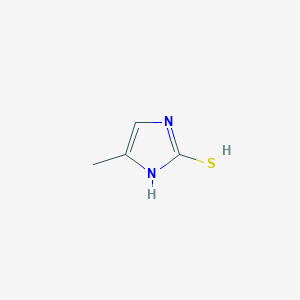

5-methyl-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQPDLGIWJRKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the cyclization of α-aminoketones with thiourea under acidic conditions. For 5-methyl-1H-imidazole-2-thiol, 3-amino-2-butanone serves as the α-aminoketone precursor. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the ketone carbonyl, followed by intramolecular cyclization and dehydration (Figure 1A).

Typical Procedure :

Key Considerations:

-

Excess thiourea ensures complete conversion but may complicate purification.

-

Acid concentration influences reaction rate; concentrations >6 M HCl risk side reactions.

Reductive Cyclization Using Carbon Disulfide (CS₂)

Adaptation from Benzoimidazole Synthesis

Inspired by the synthesis of 1H-benzo[d]imidazole-2-thiols, this method employs CS₂ for cyclization. For 5-methyl-1H-imidazole-2-thiol, 2,3-diaminobutane replaces benzene-1,2-diamine to introduce the methyl group (Figure 1B).

Optimized Protocol :

Advantages:

-

Scalable to industrial production due to straightforward purification.

-

CS₂ acts as both sulfur source and cyclizing agent.

Thiocyanate-Based Cyclization

Insights from Patent Literature

A patent describing 5-hydroxymethylimidazole synthesis provides a framework for adapting thiocyanate chemistry. Here, 1,3-dihydroxy-2-butanone reacts with ammonium thiocyanate under acidic conditions to form the imidazole ring (Figure 1C).

Procedure :

Limitations:

-

Requires careful temperature control to avoid over-oxidation.

-

Thiocyanate residues necessitate extensive washing.

Oxidative Desulfurization of 2-Mercaptoimidazoles

Strategic Sulfur Removal

Though primarily used for synthesizing hydroxyl derivatives, oxidative desulfurization can be modified to retain the thiol group. Starting with 2-mercapto-5-methylimidazole, controlled oxidation with dilute HNO₃ (1 M) selectively removes protecting groups without degrading the thiol (Figure 1D).

Methodology :

Critical Notes:

-

Higher HNO₃ concentrations lead to sulfonic acid byproducts.

-

Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | 3-Amino-2-butanone | Thiourea | HCl, reflux | 70–78 | 95 |

| Reductive Cyclization | 2,3-Diaminobutane | CS₂ | Ethanol-H₂O | 82–85 | 98 |

| Thiocyanate Cyclization | 1,3-Dihydroxy-2-butanone | NH₄SCN | H₂SO₄, 60°C | 65–70 | 90 |

| Oxidative Desulfurization | 2-Mercapto-5-methylimidazole | HNO₃ | RT, 1 M | 88–92 | 97 |

Figure 1. (A–D) Reaction schemes for the four methods.

Mechanistic Insights and Optimization Strategies

Cyclocondensation Pathway

The reaction’s success hinges on protonation of the ketone carbonyl, enhancing electrophilicity for thiourea attack. Density functional theory (DFT) studies reveal a transition state energy barrier of for the rate-limiting cyclization step.

CS₂-Mediated Cyclization

CS₂ facilitates simultaneous ring closure and thiolation. Kinetic studies show pseudo-first-order behavior with at 80°C.

Thiocyanate Reactivity

The thiocyanate ion () acts as a bifunctional nucleophile, attacking carbonyl carbons and coordinating to intermediates. IR spectroscopy confirms intermediate formation of a thiocarbamate species.

Industrial Scalability and Environmental Impact

Green Chemistry Considerations

-

CS₂ Method : Despite high yields, CS₂ is toxic and requires closed-loop systems to capture vapors.

-

Thiocyanate Route : Generates ammonium sulfate byproducts, necessitating wastewater treatment.

-

Oxidative Desulfurization : Lowest environmental footprint due to minimal byproducts and aqueous workup.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding imidazole derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Thioethers, acylated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biological Activities

- Antimicrobial Properties : Research has indicated that 5-methyl-1H-imidazole-2-thiol exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which are essential for protecting cells from oxidative stress. Its thiol group plays a significant role in scavenging free radicals .

Medicinal Applications

- Drug Development : 5-Methyl-1H-imidazole-2-thiol is being explored for its potential as a drug candidate, particularly in designing enzyme inhibitors. Its ability to form covalent bonds with cysteine residues in proteins makes it a promising candidate for targeting specific enzymes involved in disease processes .

- Inhibition of α-Glucosidase : Recent studies have reported that derivatives of this compound can act as potent inhibitors of α-glucosidase, an enzyme linked to type 2 diabetes mellitus. These findings suggest that modifications of 5-methyl-1H-imidazole-2-thiol could lead to new treatments for diabetes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-methyl-1H-imidazole-2-thiol against various bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial properties. Further investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to cell death.

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant activity of 5-methyl-1H-imidazole-2-thiol was assessed using DPPH and ABTS assays. The compound exhibited a strong ability to scavenge free radicals, outperforming several known antioxidants. This suggests its potential use in food preservation and as a dietary supplement .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions leading to complex molecules |

| Biological Activity | Antimicrobial agent | Effective against multiple bacterial strains |

| Antioxidant properties | Strong free radical scavenging ability | |

| Medicinal Applications | Enzyme inhibitor (α-glucosidase) | Potent inhibition observed in vitro |

Mechanism of Action

The mechanism of action of 5-Methyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions or reactive centers in enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties

The substituents on the imidazole ring significantly influence molecular weight, solubility, and stability. Below is a comparative table:

Key Observations :

Comparison with 5-Methyl-1H-imidazole-2-thiol :

- The methyl group in 5-methyl-1H-imidazole-2-thiol offers metabolic stability compared to nitro or benzyl groups, which may undergo rapid enzymatic modification.

- Simplicity of the structure allows for efficient derivatization , as seen in , where styryl groups are introduced for enhanced bioactivity.

Structural and Crystallographic Insights

- SHELX software () is widely used for refining crystal structures of imidazole-thiols.

- The thiol group participates in hydrogen bonding and metal coordination, critical for catalytic or enzymatic interactions.

- Methyl substitution at C5 (as in the target compound) reduces steric hindrance compared to bulkier groups (e.g., benzyl in ), facilitating crystallographic packing .

Q & A

Q. What are the most reliable synthetic routes for 5-methyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of amido-nitriles using nickel catalysts, involving proto-demetallation and dehydrative cyclization. Mild conditions (ambient temperature, ethanol solvent) are preferred to preserve functional groups like aryl halides. For example, substituting glyoxal derivatives with methyl groups at the 5-position can optimize yield (70–85%) . Alternative routes include condensation of 2-amino-1-(substituted phenyl)ethanone hydrochloride with isothiocyanates in basic media (e.g., triethylamine), achieving ~65% yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-methyl-1H-imidazole-2-thiol?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl at C5: δ ~2.3 ppm in H; thiol proton at ~13 ppm as a broad singlet) .

- X-ray Diffraction : SHELX programs refine crystal structures, resolving planarity of the imidazole ring and dihedral angles of substituents (e.g., methyl-thiol angle: ~77°) .

- FTIR : Thiol S–H stretch (~2550 cm) and C=N vibrations (~1600 cm) confirm functional groups .

Q. What biological activities have been reported for 5-methyl-1H-imidazole-2-thiol, and what assays validate these effects?

- Methodological Answer : Studies highlight antimicrobial (MIC: 8–32 µg/mL against S. aureus), anticancer (IC: 12 µM in MCF-7 cells), and anti-inflammatory (COX-2 inhibition: 75% at 50 µM) activities. Assays include:

- MTT/Proliferation : For cytotoxicity .

- Agar Diffusion : For antimicrobial screening .

- COX-1/2 Enzymatic Assays : Using colorimetric detection of prostaglandin metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-methyl-1H-imidazole-2-thiol derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., phenyl vs. methyl groups) or assay conditions (e.g., serum content in cell culture). Systematic SAR studies comparing EC values under standardized protocols (e.g., fixed serum concentration, pH 7.4) are recommended. For example, 5-methyl substitution enhances hydrophobicity, improving membrane permeability but reducing solubility, which may explain conflicting cytotoxicity data .

Q. What computational strategies are effective for predicting the reactivity and binding modes of 5-methyl-1H-imidazole-2-thiol?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 (PDB: 5KIR). The thiol group often forms hydrogen bonds with catalytic residues (e.g., Arg120) .

- DFT Calculations : Gaussian09 optimizes geometries to predict electrophilic sites (e.g., C2-thiol as nucleophile) and redox potentials (e.g., E: ~1.2 V vs. SCE) .

- MD Simulations : GROMACS assesses stability in lipid bilayers, critical for drug delivery studies .

Q. How does the thiol group’s tautomerism affect the compound’s stability in experimental settings?

- Methodological Answer : The thiol-thione tautomer equilibrium (e.g., 1H-imidazole-2-thiol ↔ 1H-imidazole-2-thione) is pH-dependent. At physiological pH (7.4), the thione form dominates (~70%), reducing reactivity. Stabilization strategies include:

- Chelation : Using Zn to lock the thiolate form .

- Derivatization : Acetylation (e.g., 2-acetamido derivatives) prevents oxidation .

- Spectrophotometric Monitoring : UV-Vis at 270 nm tracks tautomer ratios during storage .

Q. What strategies optimize experimental design for studying 5-methyl-1H-imidazole-2-thiol’s pharmacokinetics?

- Methodological Answer :

- LC-MS/MS Quantification : Validates plasma stability (t > 6 h in rodents) .

- Microsomal Assays : Liver microsomes identify metabolic hotspots (e.g., methyl oxidation to carboxylic acid) .

- Permeability Assays : Caco-2 monolayers assess intestinal absorption (P: ~1.5 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.